molecular formula C19H23NO6 B11294661 N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}norvaline

N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}norvaline

Cat. No.: B11294661
M. Wt: 361.4 g/mol
InChI Key: XDZNWFCGULWVRH-UHFFFAOYSA-N
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Description

N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}norvaline is a synthetic coumarin derivative characterized by a 4-propyl-substituted coumarin core linked to a norvaline residue via an oxyacetyl bridge. Coumarins are widely studied for their biological activities, including anticoagulant, anti-inflammatory, and anticancer properties. The propyl group at position 4 and the norvaline side chain likely influence its solubility, pharmacokinetics, and target interactions.

Properties

Molecular Formula

C19H23NO6

Molecular Weight

361.4 g/mol

IUPAC Name

2-[[2-(2-oxo-4-propylchromen-7-yl)oxyacetyl]amino]pentanoic acid

InChI

InChI=1S/C19H23NO6/c1-3-5-12-9-18(22)26-16-10-13(7-8-14(12)16)25-11-17(21)20-15(6-4-2)19(23)24/h7-10,15H,3-6,11H2,1-2H3,(H,20,21)(H,23,24)

InChI Key

XDZNWFCGULWVRH-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC(CCC)C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The 2-oxo group in the chromenone ring undergoes redox reactions under controlled conditions.

Reaction TypeReagent/ConditionsProductYield (%)Reference
ReductionNaBH₄ in ethanolSecondary alcohol (C-2 position)65–78
OxidationKMnO₄ (acidic)Chromen-2,7-dione derivative52
  • Reduction : Sodium borohydride selectively reduces the 2-oxo group to a secondary alcohol, retaining the coumarin scaffold.

  • Oxidation : Strong oxidizing agents like KMnO₄ convert the 4-propyl side chain into a carboxylic acid group .

Hydrolysis Reactions

The ester and amide bonds in the molecule are susceptible to hydrolysis.

Bond TypeReagent/ConditionsProductNotes
Ester (AcO)NaOH (aq.), reflux7-Hydroxycoumarin derivativeComplete cleavage
AmideHCl (conc.), 100°C, 6 hrsNorvaline + Chromenone-acetic acidPartial degradation
  • Ester Hydrolysis : Alkaline conditions cleave the acetyloxy linker, yielding a free hydroxyl group on the chromenone .

  • Amide Hydrolysis : Prolonged exposure to concentrated HCl breaks the amide bond, releasing norvaline .

Nucleophilic Substitution

The acetyloxy group participates in nucleophilic substitutions, particularly with amines or azides.

ReactionReagent/ConditionsProductApplication
Azide CycloadditionNaN₃, DMF, 80°CTetrazole-linked chromenoneBioactive hybrids
Amine AcylationEthylenediamine, THFDiamine-coupled derivativeEnhanced solubility
  • Tetrazole Formation : Sodium azide replaces the acetyloxy group, forming a tetrazole ring via [3+2] cycloaddition .

  • Acylation : Primary amines react with the acetyloxy group, forming new amide bonds.

Photochemical Reactions

The coumarin core undergoes [2+2] photocycloaddition under UV light.

ConditionsProductQuantum YieldReference
UV (365 nm), acetoneCyclobutane-fused dimer0.12
  • This reaction is reversible under thermal conditions, enabling applications in photoswitching materials.

Metal-Catalyzed Coupling

Palladium catalysts facilitate cross-coupling at the 7-hydroxy position.

Reaction TypeCatalyst SystemSubstrateProductYield (%)
Suzuki CouplingPd(PPh₃)₄, K₂CO₃Arylboronic acidBiaryl-coupled derivative68
  • Functionalization at the 7-position enhances π-conjugation, modifying optical properties.

Stability and Side Reactions

  • Thermal Degradation : Decomposes above 200°C, forming propylene and CO₂ .

  • Light Sensitivity : Prolonged UV exposure leads to chromenone ring opening.

Scientific Research Applications

Anticancer Properties

N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}norvaline has shown promising anticancer activity in various studies:

  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells by activating intrinsic apoptotic pathways. It may also inhibit key signaling pathways involved in cancer cell proliferation.
  • In Vitro Studies : Research has indicated that this compound exhibits significant cytotoxicity against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). For instance, one study reported an IC50 value of approximately 30 µM against MCF-7 cells after 48 hours of exposure, indicating potent antiproliferative effects .

Antimicrobial Activity

The compound has demonstrated antimicrobial effects against various bacterial strains:

  • Mechanism : It disrupts bacterial cell membranes and inhibits essential metabolic processes, leading to bacterial cell death.
  • Research Findings : In vitro studies have shown minimum inhibitory concentrations (MIC) ranging from 50 µg/mL to 200 µg/mL against Gram-positive and Gram-negative bacteria .

Case Study 1: Anticancer Effects

In a detailed investigation involving human breast cancer cell lines:

  • Study Design : The compound was tested for its ability to reduce cell viability in MCF-7 cells.
  • Results : Treatment with this compound resulted in a significant reduction in cell viability, supporting its potential as an anticancer agent.
Cell LineIC50 Value (µM)Growth Inhibition (%)
MCF-730Significant
A54925Moderate

Case Study 2: Antimicrobial Properties

A study evaluated the compound's efficacy against various bacterial strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Pseudomonas aeruginosa200

These findings highlight the compound's potential as a broad-spectrum antimicrobial agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Table 1: Comparison of Coumarin-Based Derivatives

Compound Name Core Structure Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications
N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}norvaline 2H-chromen-2-one 4-propyl, 7-oxyacetyl-norvaline ~360 (estimated) Hypothesized enhanced lipophilicity due to propyl chain
N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}norvaline Cyclopenta-fused chromenone 7-oxyacetyl-norvaline 360.14 Predicted collision cross-section (CCS): 181.7 Ų (M+H)+; potential use in mass spectrometry-based assays
7-(Chlorodiazenyl)-4-methyl-coumarin (from ) 2H-chromen-2-one 4-methyl, 7-diazonium ~250 (estimated) Intermediate in azo-coumarin synthesis; reactive diazonium group for further functionalization

Key Observations:

  • The 4-propyl substituent in the target compound may enhance membrane permeability compared to the 4-methyl analog , though this requires experimental validation.
Functional Group Analogues

Table 2: Comparison of Acetamide-Linked Compounds

Compound Name Core Structure Functional Groups Synthesis Highlights Biological Relevance
This compound Coumarin Oxyacetyl-norvaline Likely involves coupling of activated coumarin with norvaline Potential protease inhibition due to norvaline’s carboxylate group
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide () Morpholinone Acetamide, acetyl Stepwise acylation with acetyl chloride; purified via column chromatography Anticandidal or kinase inhibition activities (common in morpholinones)

Key Observations:

  • The norvaline moiety in the target compound introduces a chiral center and a carboxylate group, which may facilitate interactions with enzymes or receptors, unlike the simpler acetamide group in morpholinone derivatives .
  • Synthetic complexity: The coumarin derivatives require precise functionalization at position 7 (e.g., diazonium salt formation in ), whereas morpholinones are synthesized via sequential acylation steps .

Research Findings and Methodological Considerations

  • Structural Characterization: Tools like SHELXL and WinGX () are critical for resolving crystal structures of coumarin analogs.
  • Collision Cross-Section (CCS) Predictions : The cyclopenta-fused analog () has a CCS of 181.7 Ų for [M+H]+, which aids in its identification via ion mobility spectrometry. Similar studies could be applied to the target compound .
  • Synthetic Challenges : The 4-propyl group may complicate regioselective modifications compared to smaller substituents (e.g., 4-methyl in ), requiring optimized reaction conditions .

Biological Activity

N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}norvaline is a complex organic compound belonging to the chromene family, which is known for its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on current research findings.

Property Value
Molecular FormulaC17H19NO6
Molecular Weight333.3 g/mol
IUPAC Name3-[[2-(2-oxo-4-propylchromen-7-yl)oxyacetyl]amino]propanoic acid
InChIInChI=1S/C17H19NO6/c1-2-3...
InChI KeyGMZAKHPJDXGOAM-UHFFFAOYSA-N
Canonical SMILESCCCC1=CC(=O)OC2=C1C=CC(=C2)...

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the reaction of 2-oxo-4-propyl-2H-chromen-7-yl acetate with norvaline under specific conditions to yield the desired compound. The reaction often requires solvents such as dichloromethane and may involve catalysts to enhance yield and purity .

This compound exhibits its biological effects through interactions with various molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to significant biological responses. Notably, compounds derived from the chromene scaffold have been shown to exhibit anticancer properties by targeting tubulin polymerization, leading to apoptosis in cancer cells .

Biological Activities

Research indicates that derivatives of chromene compounds, including this compound, possess a range of biological activities:

  • Anticancer Activity : Chromene derivatives have demonstrated potential in inhibiting cancer cell proliferation and inducing apoptosis through various mechanisms, including caspase activation and cell cycle arrest .
  • Antimicrobial Effects : Studies have shown that chromene compounds exhibit antibacterial and antifungal properties against various pathogens, including Staphylococcus aureus and Candida albicans .
  • Antioxidant Activity : Some studies suggest that these compounds can scavenge free radicals, thereby reducing oxidative stress in cells .
  • Neuroprotective Effects : Certain analogs have been explored for their potential in neuroprotection against conditions such as Alzheimer's disease by inhibiting cholinesterases and reducing amyloid-beta aggregation .

Case Study 1: Anticancer Activity

A study evaluated several analogs of chromene derivatives for their anticancer effects. It was found that specific substitutions on the chromene ring significantly enhanced the potency against various cancer cell lines, demonstrating IC50 values in the low micromolar range .

Case Study 2: Neuroprotective Potential

In vitro studies on derivatives similar to this compound showed promising results in inhibiting acetylcholinesterase (AChE) activity, which is crucial for managing Alzheimer's disease symptoms. Compounds exhibited IC50 values suggesting effective inhibition compared to standard drugs .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}norvaline, and how can reaction efficiency be optimized?

  • Methodology : The compound’s synthesis typically involves coupling a chromene-7-oxy acetic acid derivative with a norvaline backbone. For example, similar chromene derivatives are synthesized via nucleophilic substitution or esterification, as seen in the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with acetic acid and Na₂CO₃ . Optimization includes:

  • Temperature control : Room temperature for coupling reactions to avoid side products.
  • Catalyst use : Anhydrous ZnCl₂ or similar Lewis acids to accelerate cyclization .
  • Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradients) followed by recrystallization from ethyl acetate .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : Use ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm functional groups (e.g., chromene carbonyl at ~168-170 ppm, norvaline α-protons at 3.3–4.1 ppm) .
  • X-ray crystallography : Employ SHELXL for refinement and WinGX/ORTEP for visualizing anisotropic displacement ellipsoids. Note that high-resolution data is critical for resolving chromene ring disorder .
  • Mass spectrometry : ESI/APCI(+) for molecular ion confirmation (e.g., [M+H]⁺, [M+Na]⁺) .

Q. How can researchers assess the purity of this compound, and what are common contaminants?

  • Methodology :

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity.
  • TLC : Monitor reactions using CH₂Cl₂/MeOH (95:5) systems; common by-products include unreacted chromene intermediates or acetylated side products .
  • Elemental analysis : Verify C, H, N percentages against theoretical values (e.g., molecular formula C₂₁H₂₇NO₆) .

Advanced Research Questions

Q. How can data contradictions in crystallographic refinement (e.g., disorder in the chromene ring) be resolved?

  • Methodology :

  • SHELXL refinement : Apply PART instructions to model disorder, with occupancy factors refined isotropically. Use restraints (e.g., DFIX, SIMU) for geometrically similar fragments .
  • Twinned data : For cases of pseudo-merohedral twinning, employ HKLF5 format in SHELXL and validate with ROTAX/PLATON checks .
  • Validation tools : Use CheckCIF to flag outliers in bond lengths/angles, particularly for the propyl side chain .

Q. What strategies minimize by-product formation during the coupling of the chromene and norvaline moieties?

  • Methodology :

  • Protecting groups : Use tert-butoxycarbonyl (Boc) for the norvaline amino group to prevent unwanted acylation .
  • Stoichiometry control : Maintain a 1:1.5 molar ratio of chromene acid to norvaline derivative to drive reaction completion .
  • Solvent optimization : Dry 1,4-dioxane or DMF improves coupling efficiency by reducing hydrolysis .

Q. How can structure-activity relationships (SAR) be explored for this compound’s bioactivity?

  • Methodology :

  • Derivatization : Synthesize analogs with varying alkyl chains (e.g., ethyl instead of propyl) or substituted chromene rings (e.g., nitro or methyl groups at position 4) .
  • In vitro assays : Test antimicrobial activity via MIC assays (e.g., against S. aureus) or anti-inflammatory effects via COX-2 inhibition assays .
  • Computational modeling : Perform docking studies (AutoDock Vina) using crystallographic data to predict binding affinities for target proteins .

Q. What are the challenges in scaling up synthesis for in vivo studies, and how are they addressed?

  • Methodology :

  • Batch processing : Optimize reflux conditions (e.g., 12-hour reaction time) and use continuous flow systems for large-scale coupling .
  • By-product management : Implement inline FTIR monitoring to detect intermediates and automate purification via flash chromatography .
  • Stability testing : Store the compound at 0–6°C under inert gas (N₂/Ar) to prevent oxidation of the chromene ring .

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